Chlorhydrate de 2-(3,3-diméthylbutyl)pipéridine

Vue d'ensemble

Description

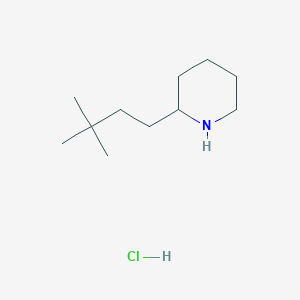

2-(3,3-Dimethylbutyl)piperidine hydrochloride is a useful research compound. Its molecular formula is C11H24ClN and its molecular weight is 205.77 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2-(3,3-Dimethylbutyl)piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3,3-Dimethylbutyl)piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Industrie pharmaceutique

Les pipéridines font partie des fragments synthétiques les plus importants pour la conception de médicaments et jouent un rôle majeur dans l'industrie pharmaceutique . Leurs dérivés sont présents dans plus de vingt classes de produits pharmaceutiques, ainsi que dans les alcaloïdes .

Synthèse de composés biologiquement actifs

Le développement de méthodes rapides et rentables pour la synthèse de pipéridines substituées est une tâche importante de la chimie organique moderne . Ces composés sont souvent utilisés comme blocs de construction dans la synthèse de composés biologiquement actifs

Mécanisme D'action

Target of Action

It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .

Mode of Action

Piperidine derivatives are known to interact with various biological targets, but the specific interactions of this compound need further investigation .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

As a piperidine derivative, it may have a wide range of potential effects, given the diverse biological activities of these compounds .

Analyse Biochimique

Biochemical Properties

2-(3,3-Dimethylbutyl)piperidine hydrochloride plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions involves the activation of the N-H bond, leading to subsequent biochemical transformations. Additionally, this compound may interact with other biomolecules, influencing their activity and stability.

Cellular Effects

The effects of 2-(3,3-Dimethylbutyl)piperidine hydrochloride on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of certain kinases and transcription factors, leading to changes in gene expression patterns . This compound also affects cellular metabolism by altering the flux of metabolites through various metabolic pathways.

Molecular Mechanism

At the molecular level, 2-(3,3-Dimethylbutyl)piperidine hydrochloride exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(3,3-Dimethylbutyl)piperidine hydrochloride can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy

Dosage Effects in Animal Models

The effects of 2-(3,3-Dimethylbutyl)piperidine hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing metabolic activity and improving cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Understanding the dosage-dependent effects is crucial for determining the therapeutic potential and safety of this compound.

Metabolic Pathways

2-(3,3-Dimethylbutyl)piperidine hydrochloride is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes These enzymes facilitate the metabolism of the compound, leading to the formation of various metabolites

Transport and Distribution

The transport and distribution of 2-(3,3-Dimethylbutyl)piperidine hydrochloride within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is essential for elucidating the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

2-(3,3-Dimethylbutyl)piperidine hydrochloride exhibits specific subcellular localization patterns, which are crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns influence the compound’s interactions with biomolecules and its overall biochemical effects.

Activité Biologique

2-(3,3-Dimethylbutyl)piperidine hydrochloride is a piperidine derivative that has garnered attention for its diverse biological activities. This compound's structure, featuring a piperidine ring substituted with a branched alkyl group, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

- Chemical Formula: CHClN

- Molecular Weight: 229.77 g/mol

- CAS Number: 1949816-43-6

The biological activity of 2-(3,3-Dimethylbutyl)piperidine hydrochloride is primarily attributed to its interaction with neurotransmitter receptors and other molecular targets. Preliminary studies indicate that it may act as an antagonist or modulator at specific receptors, including:

- Histamine Receptors : Potential involvement in modulating histaminergic signaling pathways.

- Sigma Receptors : Evidence suggests that piperidine derivatives can interact with sigma receptors, which are implicated in various neuropsychological disorders.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit antimicrobial properties. For instance:

- Gram-positive Bacteria : The compound has shown effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.

- Gram-negative Bacteria : Limited activity was observed against Escherichia coli and Pseudomonas aeruginosa.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15.6 µg/mL | Moderate |

| Bacillus subtilis | 62.5 µg/mL | Moderate |

| Escherichia coli | >250 µg/mL | Weak |

| Pseudomonas aeruginosa | >250 µg/mL | Weak |

Cytotoxicity

The cytotoxic effects of 2-(3,3-Dimethylbutyl)piperidine hydrochloride were evaluated using various cell lines:

- HaCaT Cells : The compound demonstrated low cytotoxicity with an IC greater than 100 µg/mL, indicating a favorable safety profile for non-cancerous cells.

Case Studies and Research Findings

- Study on Antiviral Properties : A study explored the modifications of piperidine derivatives for enhanced antiviral activity against HIV-1. It was found that certain structural modifications significantly improved efficacy while reducing toxicity profiles compared to existing treatments .

- Investigating Pain Relief Mechanisms : Another research focused on dual piperidine-based compounds that showed analgesic activity in both nociceptive and neuropathic pain models. The study highlighted the potential of these compounds in pain management .

- Antituberculosis Activity : A related class of piperidine derivatives was tested for their antituberculosis activity, yielding promising results against resistant strains of Mycobacterium tuberculosis. This suggests a potential therapeutic application for similar compounds .

Propriétés

IUPAC Name |

2-(3,3-dimethylbutyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23N.ClH/c1-11(2,3)8-7-10-6-4-5-9-12-10;/h10,12H,4-9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CERPAOGAWRODSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCC1CCCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.